

Bozitinib in Non-Small Cell Lung Cancer: A Preclinical Technical Guide

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Compound of Interest

Compound Name: CBT-101

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for Bozitinib (CPL-302218), a selective c-MET inhibitor, in the context of Non-Small Cell Lung Cancer (NSCLC). The information presented herein is compiled from publicly available preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Executive Summary

Bozitinib is an orally available, potent, and highly selective small molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET signaling pathway, when aberrantly activated through gene amplification, mutation, or overexpression, is a key driver of tumor growth, proliferation, angiogenesis, and metastasis in a subset of NSCLC cases.^{[1][2]} Preclinical data demonstrate that Bozitinib effectively inhibits c-MET phosphorylation, leading to the suppression of downstream signaling pathways. In vitro studies have shown potent anti-proliferative activity in various NSCLC cell lines, while in vivo studies using patient-derived xenograft (PDX) models have demonstrated significant tumor growth inhibition, surpassing that of other selective c-MET inhibitors in some models.^[1]

Data Presentation

In Vitro Efficacy: Inhibition of Cell Proliferation

Bozitinib has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, including several NSCLC lines with c-MET dysregulation. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line	Cancer Type	IC50 (nM)	Reference
LU1901	Non-Small Cell Lung Cancer	5.8	[1]
EBC-1	Non-Small Cell Lung Cancer	12.2	[1]
H1993	Non-Small Cell Lung Cancer	18.6	[1]
MKN45	Gastric Cancer	14.3	[1]
KP4	Pancreatic Cancer	176	[1]

Table 1: Inhibitory Activity (IC50) of Bozitinib in Various Cancer Cell Lines.[\[1\]](#)

In Vivo Efficacy: Tumor Growth Inhibition in NSCLC PDX Models

The anti-tumor activity of Bozitinib was evaluated in several NSCLC patient-derived xenograft (PDX) models. A notable comparative study was conducted in the LU1901 model, which is characterized by c-MET amplification.

Model	Compound	Dose (mg/kg)	Dosing Schedule	T/C Ratio (%)*	Reference
LU1901	Bozitinib	10	QD x 21	2	[1]
LU1901	Capmatinib	10	QD x 21	22	[1]

*T/C Ratio (Treatment/Control) is a measure of anti-tumor efficacy, where a lower percentage indicates greater tumor growth inhibition.

Table 2: Comparative In Vivo Efficacy of Bozitinib in the LU1901 NSCLC PDX Model.[\[1\]](#)

In addition to the LU1901 model, Bozitinib was also shown to be effective in other NSCLC PDX models, including LUM858 and LU2503.[1]

Pharmacodynamic Activity

In vivo studies have demonstrated a clear correlation between Bozitinib dose, plasma concentration, and target inhibition. In a gastric cancer model, Bozitinib inhibited the phosphorylation of c-MET in a dose-dependent manner, with target inhibition rates exceeding 90% at doses greater than 7 mg/kg.[1] Pharmacokinetic analysis revealed a significant decrease in plasma concentration 16 hours post-administration, which correlated with at least 16 hours of c-MET phosphorylation inhibition.[1]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Bozitinib in NSCLC cell lines.

Methodology: A colorimetric proliferation assay, such as the MTT or XTT assay, is utilized.

- **Cell Seeding:** NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Drug Treatment:** The following day, the culture medium is replaced with fresh medium containing serial dilutions of Bozitinib (e.g., 0, 1, 10, 100, 1000, 10000 nM). A vehicle control (e.g., 0.1% DMSO) is included.
- **Incubation:** Plates are incubated for 72 hours under standard cell culture conditions.
- **MTT Assay:**
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Western Blot Analysis for c-MET Phosphorylation

Objective: To assess the inhibitory effect of Bozitinib on c-MET phosphorylation in NSCLC cells.

Methodology:

- Cell Culture and Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. The cells are then treated with varying concentrations of Bozitinib or a vehicle control for 2-6 hours.
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
- SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 μ g) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - The membrane is then incubated overnight at 4°C with primary antibodies against phospho-c-MET, total c-MET, and a loading control (e.g., β -actin or GAPDH).
 - After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the extent of c-MET phosphorylation inhibition.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the anti-tumor efficacy of Bozitinib in a clinically relevant in vivo model of NSCLC.

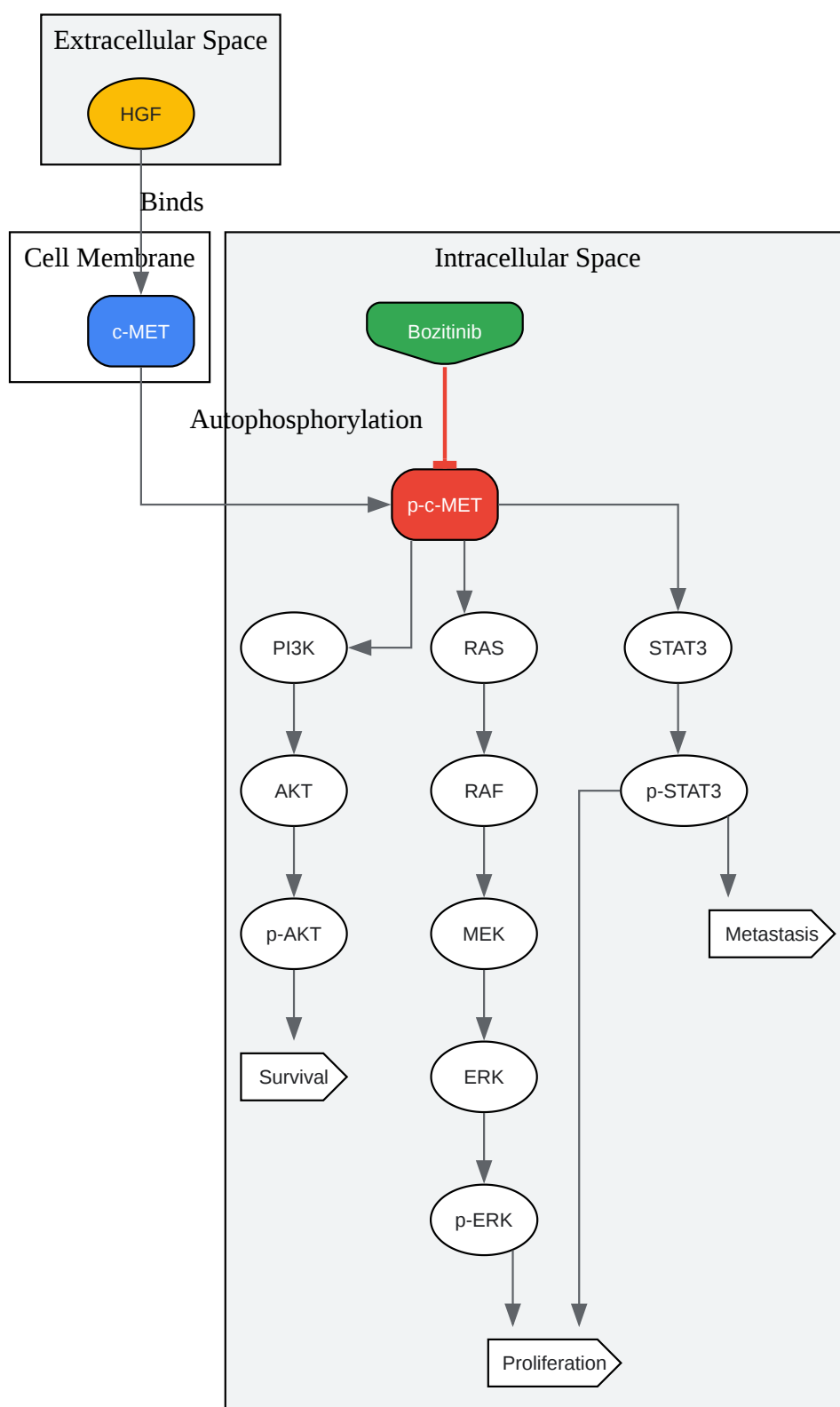
Methodology:

- **Animal Model:** Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used as hosts for the PDX models.
- **Tumor Implantation:** Fresh tumor tissue from an NSCLC patient is surgically implanted subcutaneously into the flank of the mice.
- **Tumor Growth and Passaging:** Tumors are allowed to grow, and their dimensions are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. Once the tumors reach a sufficient size, they can be harvested and passaged into subsequent cohorts of mice.
- **Treatment Study:**
 - When the tumors in the study cohort reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups (n=8-10 mice per group).
 - Bozitinib is formulated for oral administration (e.g., in 0.5% methylcellulose) and administered daily by gavage at specified doses (e.g., 1, 3, and 10 mg/kg).
 - The vehicle control group receives the formulation without the active drug.
 - A positive control group (e.g., treated with a standard-of-care agent like cisplatin) may also be included.
- **Efficacy Endpoints:** The primary endpoint is tumor growth inhibition, which is assessed by comparing the tumor volumes in the treated groups to the control group. The T/C ratio is

calculated at the end of the study. Mouse body weight is monitored as a measure of general toxicity.

Visualizations

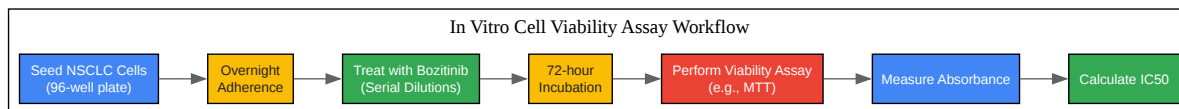
Signaling Pathway



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Caption: Bozitinib inhibits c-MET autophosphorylation and downstream signaling.

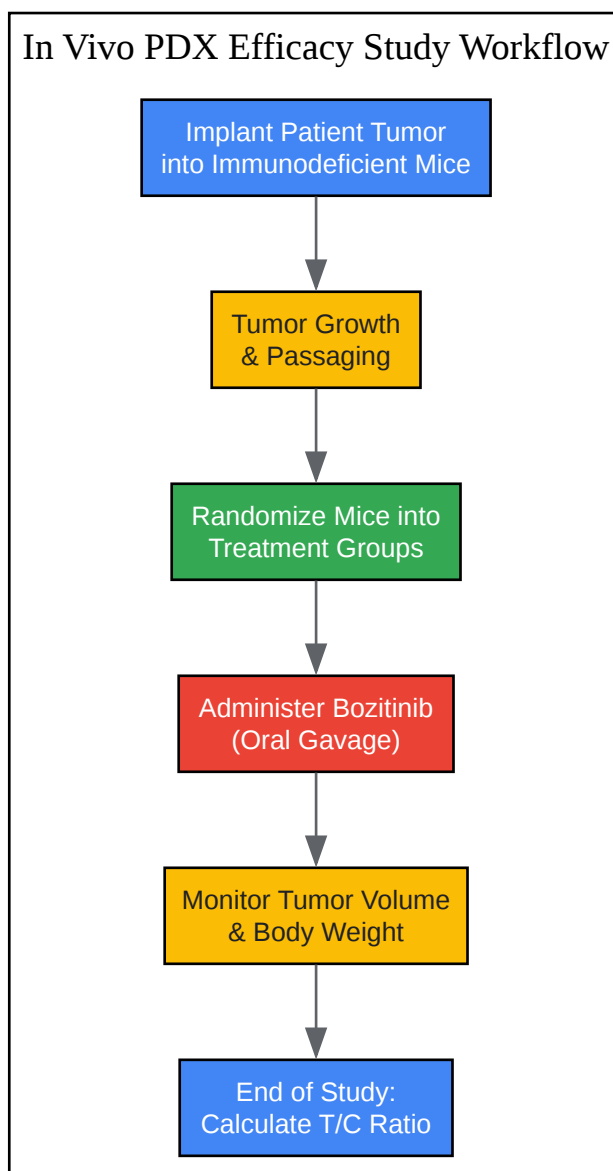
Experimental Workflow: In Vitro Cell Viability



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Caption: Workflow for determining the IC50 of Bozitinib in NSCLC cell lines.

Experimental Workflow: In Vivo PDX Study



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